Cas no 1330784-91-2 (6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one)

6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thienopyrimidinone core with bromine and methyl substituents. This structure offers versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The bromine atom at the 6-position enhances reactivity for further functionalization via cross-coupling reactions, while the methyl group at the 2-position contributes to steric and electronic modulation. Its rigid fused-ring system provides stability, making it suitable for applications in medicinal chemistry, such as kinase inhibitor design. High purity and consistent quality ensure reliable performance in research and industrial settings.
6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one structure
1330784-91-2 structure
Product name:6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one
CAS No:1330784-91-2
MF:C7H5BrN2OS
MW:245.096399068832
CID:5207741
PubChem ID:136603303

6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one
    • Inchi: 1S/C7H5BrN2OS/c1-3-9-4-2-5(8)12-6(4)7(11)10-3/h2H,1H3,(H,9,10,11)
    • InChI Key: YAXCUHFDWSBQRW-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(C(NC(C)=N2)=O)S1

Computed Properties

  • Exact Mass: 243.93060g/mol
  • Monoisotopic Mass: 243.93060g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.7
  • XLogP3: 1.7

6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1156201-1g
6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one
1330784-91-2 98%
1g
¥6609.00 2024-08-09
Chemenu
CM337159-1g
6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one
1330784-91-2 95%+
1g
$847 2024-08-02

Additional information on 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one

Comprehensive Overview of 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 1330784-91-2)

6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 1330784-91-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This thienopyrimidine derivative is characterized by a bromine substituent at the 6-position and a methyl group at the 2-position, which contribute to its reactivity and potential applications. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, especially in the development of kinase inhibitors and antimicrobial agents.

The compound's molecular structure features a fused thieno[3,2-d]pyrimidin-4(3H)-one core, which is a privileged scaffold in medicinal chemistry. Its bromine atom enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, making it a versatile intermediate in organic synthesis. Recent studies highlight its potential in targeting cancer pathways, with particular focus on its ability to modulate protein-protein interactions (PPIs) and enzyme activity.

In the context of current trends, 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one aligns with the growing demand for small molecule therapeutics and precision medicine. Its relevance to drug discovery is underscored by its inclusion in high-throughput screening libraries and fragment-based design strategies. Additionally, its agrochemical potential is being explored, particularly in the development of next-generation pesticides with improved selectivity and environmental safety.

From a synthetic chemistry perspective, the compound's crystallinity and solubility properties are critical for formulation development. Researchers are investigating its polymorphic forms to optimize bioavailability and stability. The 6-Bromo-2-methyl substitution pattern also influences its metabolic stability, a key consideration in ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Environmental and regulatory aspects of 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one are also under scrutiny. Its biodegradability and ecotoxicity are being evaluated to ensure compliance with green chemistry principles. This aligns with the broader industry shift toward sustainable synthesis and reduced carbon footprint methodologies.

In summary, 6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 1330784-91-2) represents a promising candidate for multidisciplinary applications. Its structural versatility, combined with its potential in drug development and material science, positions it as a compound of enduring interest in both academic and industrial settings.

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